4-benzoyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
4-benzoyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzoyl group, a chlorophenyl group, and a thiadiazole ring. Benzamides are known for their wide range of applications in pharmaceuticals, agriculture, and materials science due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the method mentioned above can be adapted for larger-scale production due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
4-benzoyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential antiviral and antibacterial properties.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivative used .
Comparison with Similar Compounds
Similar Compounds
- 2,6-dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Uniqueness
4-benzoyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
4-benzoyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O2S/c23-18-12-10-17(11-13-18)21-25-26-22(29-21)24-20(28)16-8-6-15(7-9-16)19(27)14-4-2-1-3-5-14/h1-13H,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STEDIHATSPTVKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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